molecular formula C9H12ClN B12307455 2,3-Dihydro-1H-inden-4-amine hydrochloride

2,3-Dihydro-1H-inden-4-amine hydrochloride

Cat. No.: B12307455
M. Wt: 169.65 g/mol
InChI Key: VQVMIKIZBPAVAO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-4-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an amine group attached to the indene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-4-amine hydrochloride typically involves the reduction of indanone derivatives. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the amine, which is then treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2,3-Dihydro-1H-inden-4-amine hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound can act as an agonist or antagonist at certain receptors, modulating their signaling pathways. This makes it useful in the study of neurotransmitter systems and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-amine;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c10-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6H,1,3,5,10H2;1H

InChI Key

VQVMIKIZBPAVAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)N.Cl

Origin of Product

United States

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